
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate is a compound that combines the properties of tert-butyloxycarbonyl (Boc) protection with Ambroxol and L-lactamide diacetate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate typically involves the protection of the amino group of Ambroxol with the tert-butyloxycarbonyl group. This is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected Ambroxol is then reacted with L-lactamide diacetate under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process would involve careful control of temperature, pressure, and reaction time to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine form of Ambroxol.
Applications De Recherche Scientifique
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate has several applications in scientific research:
Chemistry: Used as a protected intermediate in organic synthesis to facilitate the formation of complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in drug development.
Medicine: Investigated for its therapeutic potential, especially in respiratory conditions due to the Ambroxol component.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate involves the release of the active Ambroxol molecule upon deprotection of the Boc group. Ambroxol acts on the respiratory tract by enhancing mucus clearance and exerting anti-inflammatory effects. The molecular targets include ion channels and enzymes involved in mucus production and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also use the Boc group for protection and are widely used in peptide synthesis.
Ambroxol derivatives: Various derivatives of Ambroxol are studied for their enhanced therapeutic properties.
Uniqueness
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate is unique due to its combination of Boc protection with Ambroxol and L-lactamide diacetate, offering specific advantages in terms of stability and reactivity in synthetic and medicinal applications .
Propriétés
Formule moléculaire |
C28H38Br2N2O9 |
|---|---|
Poids moléculaire |
706.4 g/mol |
Nom IUPAC |
[4-[[2-[[(2S)-2-acetyloxypropanoyl]amino]-3,5-dibromophenyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl] (2S)-2-acetyloxypropanoate |
InChI |
InChI=1S/C28H38Br2N2O9/c1-15(38-17(3)33)25(35)31-24-19(12-20(29)13-23(24)30)14-32(27(37)41-28(5,6)7)21-8-10-22(11-9-21)40-26(36)16(2)39-18(4)34/h12-13,15-16,21-22H,8-11,14H2,1-7H3,(H,31,35)/t15-,16-,21?,22?/m0/s1 |
Clé InChI |
LRXZQNPISOVATM-TUKZGULFSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)OC(=O)[C@H](C)OC(=O)C)C(=O)OC(C)(C)C)OC(=O)C |
SMILES canonique |
CC(C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)OC(=O)C(C)OC(=O)C)C(=O)OC(C)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


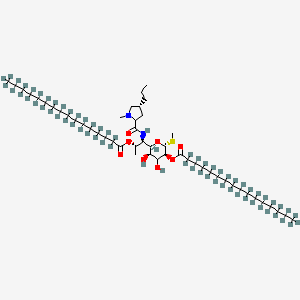
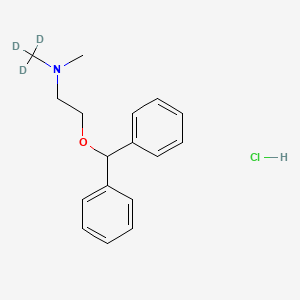
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)
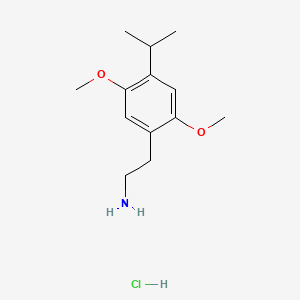
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
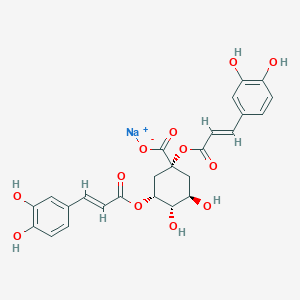
![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
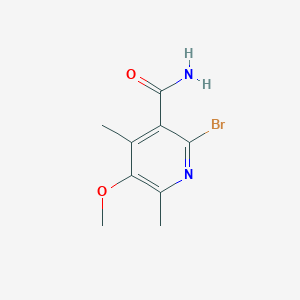
![[2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole](/img/structure/B13851502.png)
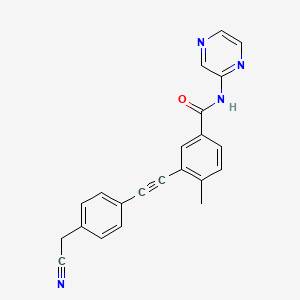
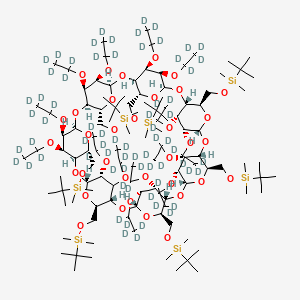
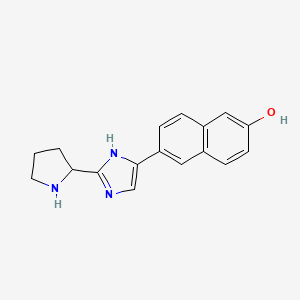
![Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH](/img/structure/B13851507.png)
